molecular formula C15H18O4 B14393675 5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 88174-61-2

5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Cat. No.: B14393675
CAS No.: 88174-61-2
M. Wt: 262.30 g/mol
InChI Key: ZRYRMCIJIAMFPN-UHFFFAOYSA-N
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Description

5-Hydroxy-2’,6’-dimethoxy-4’-methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one: is a complex organic compound with a unique structure that includes hydroxyl, methoxy, and methyl groups attached to a biphenyl core. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2’,6’-dimethoxy-4’-methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multiple steps, including the formation of the biphenyl core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of Hydroxyl and Methoxy Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions, where hydroxyl and methoxy substituents are added to the aromatic rings.

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reaction conditions and reagents used.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 5-Hydroxy-2’,6’-dimethoxy-4’-methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

The compound has potential applications in biological research due to its structural similarity to certain natural products. It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2’,6’-dimethoxy-4’-methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-dimethoxybenzoic acid: Similar in structure but lacks the biphenyl core.

    3,5-Dimethoxy-4-hydroxycinnamaldehyde: Contains similar functional groups but has a different core structure.

    Syringaldehyde: Another compound with methoxy and hydroxyl groups but differs in its overall structure.

Uniqueness

What sets 5-Hydroxy-2’,6’-dimethoxy-4’-methyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one apart is its biphenyl core combined with the specific arrangement of functional groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

88174-61-2

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

5-(2,6-dimethoxy-4-methylphenyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C15H18O4/c1-9-4-13(18-2)15(14(5-9)19-3)10-6-11(16)8-12(17)7-10/h4-5,8,10,16H,6-7H2,1-3H3

InChI Key

ZRYRMCIJIAMFPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C2CC(=CC(=O)C2)O)OC

Origin of Product

United States

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